molecular formula C10H11NO B1595126 2-Ethoxyphenylacetonitrile CAS No. 74205-51-9

2-Ethoxyphenylacetonitrile

Cat. No. B1595126
CAS RN: 74205-51-9
M. Wt: 161.2 g/mol
InChI Key: XXLCVIZGVFWXFL-UHFFFAOYSA-N
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Description

2-Ethoxyphenylacetonitrile is a chemical compound with the CAS Number: 74205-51-9. It has a molecular weight of 161.2 and its IUPAC name is (2-ethoxyphenyl)acetonitrile .


Molecular Structure Analysis

The linear formula of 2-Ethoxyphenylacetonitrile is C10H11NO . For a detailed view of its molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2-Ethoxyphenylacetonitrile has a melting point of 32-34 degrees Celsius . For more detailed physical and chemical properties, you may refer to resources like the NIST Chemistry WebBook or other chemical databases .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Ethoxymethylene-3-oxobutanenitrile, a chemically related compound, is utilized in synthesizing various heterocycles, such as substituted pyrazoles and fused pyrimidines. These compounds have shown biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Organic Synthesis

Research has been conducted on the selective O-alkylation and dealkylation of flavonoids using 2'-ethoxyacetophenones, which is pertinent to the study of 2-Ethoxyphenylacetonitrile due to similar chemical structures (Kawamura et al., 1994).

Liquid Chromatography

In analytical chemistry, substances like ethoxyquin, which are related to 2-Ethoxyphenylacetonitrile, have been analyzed using liquid chromatography techniques. This is significant for understanding the analysis and separation processes of similar compounds (Schreier & Greene, 1997).

Catalytic Applications

A study on selective mono-C-methylations of arylacetonitriles, similar to 2-Ethoxyphenylacetonitrile, provides insights into their role in catalysis and organic transformations (Tundo et al., 2002).

Electrochemical Applications

Electrochemical studies, like the reduction of protic 2-bromoisobutyramides in the presence of carbon dioxide, are relevant to understanding the electrochemical behavior of 2-Ethoxyphenylacetonitrile and its derivatives (Maran et al., 1988).

Bioconversion Processes

Research on the bioconversion of p-methoxyphenylacetonitrile (chemically related) to p-methoxyphenylacetic acid using immobilized cells highlights the biotechnological applications of such compounds (Chen et al., 2008).

Photophysical Studies

Investigations into the photophysical properties of derivatives of 2-ethoxyphenylacetonitrile, such as D-π-A bithiophene carbonitrile derivatives, are significant for understanding its behavior in different solvent systems (Dappour et al., 2019).

Enzymatic Engineering

Studies on arylacetonitrilases, which catalyze reactions involving compounds like 2-Ethoxyphenylacetonitrile, provide insights into enzyme engineering for industrial applications (Xue et al., 2017).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors, a field closely related to the study of 2-Ethoxyphenylacetonitrile, contributes to the understanding of its potential applications in materials science (Verma et al., 2015).

Ultrasound Kinetics

Studies on the kinetics of reactions in aqueous acetonitrile solutions under ultrasonic irradiation provide insights into the physical chemistry aspects of 2-Ethoxyphenylacetonitrile (Piiskop et al., 2013).

Safety And Hazards

2-Ethoxyphenylacetonitrile is classified as an irritant . For detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-ethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLCVIZGVFWXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225204
Record name 2-Ethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenylacetonitrile

CAS RN

74205-51-9
Record name 2-Ethoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074205519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mahadkar, S Valvi, V Jadhav - Asian Journal of Pharmaceutical …, 2013 - researchgate.net
The aim of present investigation was to analyze the bioactive compound from the five different medicinally important wild edible plants. These plants were Bauhinia recemosa Lam., …
Number of citations: 18 www.researchgate.net

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